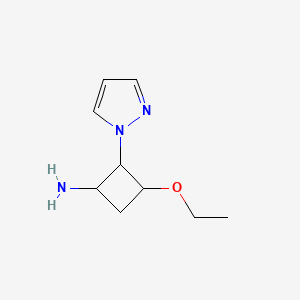

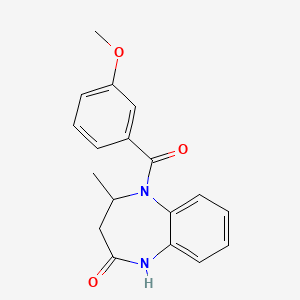

![molecular formula C20H16ClN5O2 B2421619 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 895019-71-3](/img/structure/B2421619.png)

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound was not found in the retrieved papers.Aplicaciones Científicas De Investigación

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have demonstrated antibacterial potential. Researchers have reported their effectiveness against bacterial strains, making them promising candidates for combating infections .

Antifungal Properties

The same pyrazoline scaffold has also shown antifungal activity. These compounds could be explored further for their efficacy in treating fungal infections .

Antiparasitic Applications

Pyrazolines may exhibit activity against parasites. Investigating their effects on various parasitic organisms could provide valuable insights for drug development .

Anti-Inflammatory Effects

Some pyrazolines possess anti-inflammatory properties. Understanding their mechanisms of action and potential applications in managing inflammatory conditions is crucial .

Antidepressant Potential

Certain pyrazoline derivatives have been investigated for their antidepressant effects. These compounds may modulate neurotransmitter systems and impact mood disorders .

Anticonvulsant Activity

Researchers have explored pyrazolines as potential anticonvulsants. Their ability to influence neuronal excitability warrants further investigation .

Antioxidant Properties

Pyrazolines may act as antioxidants, protecting cells from oxidative stress. Investigating their impact on reactive oxygen species (ROS) and cellular components is essential .

Antitumor Research

While more studies are needed, pyrazolines have shown promise as antitumor agents. Their effects on cancer cells and potential mechanisms of action are areas of interest .

Mecanismo De Acción

Target of Action

The primary targets of this compound are DAPK1 and ZIPK (DAPK3) . These are serine/threonine kinases involved in a range of cellular processes, including apoptosis, autophagy, and smooth muscle contraction . The compound also targets PIM3 , a proto-oncogene with serine/threonine kinase activity .

Mode of Action

This compound acts as an ATP-competitive inhibitor of DAPK1, ZIPK, and PIM3 . It binds to these kinases with high affinity, preventing ATP from binding and thus inhibiting the phosphorylation process . This results in a reduction of the kinases’ activity, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of DAPK1, ZIPK, and PIM3 affects several biochemical pathways. For instance, the inhibition of DAPK1 and ZIPK can lead to a reduction in relative RLC20 phosphorylation in both basal and sphingosine 1-phosphate (S1P) activated states in human aortic smooth muscle cells . This can result in a decrease in smooth muscle contractility .

Result of Action

The compound’s action leads to a reduction in the contractile forces generated by intact mouse aorta in aortic tissue . It also reduces the contractile force, RLC20 phosphorylation, and MYPT1 phosphorylation in Ca 2+ -sensitized rabbit ileum . These results suggest that the compound could have potential therapeutic applications in conditions related to smooth muscle contractility .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other compounds or drugs could potentially affect its action through drug-drug interactions

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-24(15-7-3-2-4-8-15)18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-9-5-6-14(21)10-16/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNNZKJWGJJPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

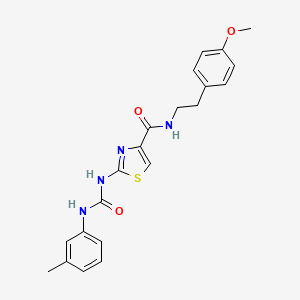

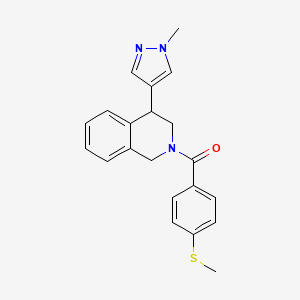

![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)

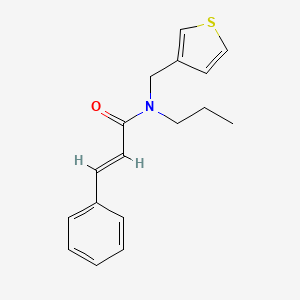

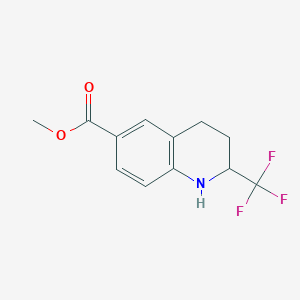

![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)

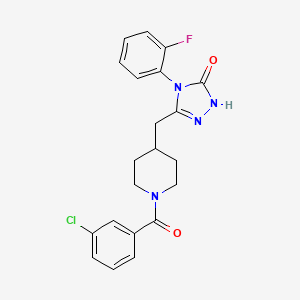

![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)

![2-[(2-Morpholin-4-yl-2-oxoethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2421548.png)

![3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)

![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)

![(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one](/img/structure/B2421559.png)